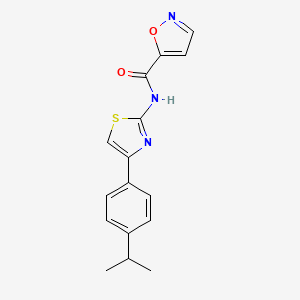

N-(4-(4-isopropylphenyl)thiazol-2-yl)isoxazole-5-carboxamide

Description

Properties

IUPAC Name |

N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c1-10(2)11-3-5-12(6-4-11)13-9-22-16(18-13)19-15(20)14-7-8-17-21-14/h3-10H,1-2H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAXYTLSVBKBSFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=NO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-isopropylphenyl)thiazol-2-yl)isoxazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea under basic conditions.

Formation of Isoxazole Ring: The isoxazole ring is often formed via a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.

Coupling of Rings: The final step involves coupling the thiazole and isoxazole rings through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-isopropylphenyl)thiazol-2-yl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the heterocyclic nitrogen atoms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenation using bromine in acetic acid, nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-(4-isopropylphenyl)thiazol-2-yl)isoxazole-5-carboxamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(4-(4-isopropylphenyl)thiazol-2-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may bind to and inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.

Comparison with Similar Compounds

The following analysis compares N-(4-(4-isopropylphenyl)thiazol-2-yl)isoxazole-5-carboxamide with structurally and functionally related compounds, focusing on substituent effects, synthetic routes, and biological activities.

Structural Analogs with Modified Aryl Substituents

Key Observations :

- Lipophilicity : The isopropylphenyl group in the target compound likely confers higher lipophilicity compared to methoxyphenyl or fluorophenyl analogs, which may enhance tissue penetration but reduce aqueous solubility.

- Electron Effects : Methoxy and fluorine substituents modulate electron density, influencing interactions with biological targets (e.g., methoxy enhances H-bond acceptor capacity).

- Biological Activity : The methoxyphenyl analog demonstrated cardioprotective effects, suggesting that aryl substituents critically determine therapeutic outcomes .

Comparison of Yields :

- reported high yields (>80%) for fluorophenyl-substituted thiazoles via crystallization from dimethylformamide .

- achieved moderate yields (60–70%) for isoxazole intermediates using automated flash chromatography .

Crystallographic and Conformational Analysis

- Planarity : The target compound’s thiazole-isoxazole core is expected to be planar, akin to fluorophenyl analogs in . However, bulky substituents (e.g., isopropylphenyl) may induce torsional strain, as observed in where a fluorophenyl group deviated from planarity .

Biological Activity

N-(4-(4-isopropylphenyl)thiazol-2-yl)isoxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its antimicrobial and anticancer properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a dual-ring structure comprising thiazole and isoxazole moieties, which contribute to its unique biological properties. The presence of an isopropylphenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.50 μg/mL |

| Escherichia coli | 1.00 μg/mL |

| Pseudomonas aeruginosa | 2.00 μg/mL |

These results indicate its potential as a candidate for developing new antibacterial agents, particularly in light of rising antibiotic resistance.

Anticancer Activity

In addition to its antimicrobial effects, this compound is under investigation for its anticancer properties. Preliminary studies suggest that it may act as a pro-apoptotic agent, inducing programmed cell death in various cancer cell lines.

Case Study: In Vitro Evaluation

A study evaluated the cytotoxic effects of this compound on human cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 10.5 | Induction of apoptosis |

| MCF-7 (breast cancer) | 8.2 | Cell cycle arrest at G2/M phase |

| A549 (lung cancer) | 12.0 | Activation of caspase pathways |

The findings suggest that the compound's mechanism may involve apoptosis induction through mitochondrial pathways.

The mechanism by which this compound exerts its biological effects is still being elucidated. It is hypothesized that the compound interacts with specific molecular targets, inhibiting key enzymes or receptors involved in bacterial growth and cancer cell proliferation.

Synergistic Effects

Research indicates that this compound may enhance the efficacy of other therapeutic agents when used in combination therapies. For example, hybrid compounds containing thiazole moieties have shown synergistic effects against bacterial strains when combined with cell-penetrating peptides, suggesting that this compound could play a crucial role in developing novel antibacterial strategies.

Q & A

Basic: What are the established synthetic routes for N-(4-(4-isopropylphenyl)thiazol-2-yl)isoxazole-5-carboxamide, and how can purity be optimized?

Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the thiazole core via cyclization of 4-isopropylphenyl-substituted thiourea precursors with α-haloketones under reflux conditions (e.g., ethanol, 80°C).

- Step 2: Coupling the thiazole intermediate with an activated isoxazole-5-carboxylic acid derivative using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures ≥95% purity. Thin-layer chromatography (TLC) monitors reaction progress .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR in DMSO-d₆ identifies proton environments (e.g., isoxazole C=O at ~165 ppm) and confirms regiochemistry.

- Mass Spectrometry (MS): High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 342.12).

- X-ray Crystallography: Single-crystal analysis resolves stereochemistry; SHELXL refines structures using maximum-likelihood methods .

Advanced: How can structural contradictions between computational models and experimental data be resolved?

Answer:

- Density Functional Theory (DFT): Optimize computational models using B3LYP/6-31G(d) basis sets to predict bond lengths/angles.

- Refinement: Apply SHELX programs (e.g., SHELXL) to X-ray data, incorporating anisotropic displacement parameters and twin refinement for disordered crystals. Cross-validate with NMR-derived distance restraints (NOESY) .

Advanced: What methodologies are used to investigate the compound’s mechanism of action in antimicrobial assays?

Answer:

- Target Identification: Fluorescence polarization assays measure binding affinity to bacterial enzymes (e.g., dihydrofolate reductase).

- Time-Kill Studies: Monitor bacterial viability (CFU counts) under varying compound concentrations.

- Resistance Profiling: Compare MIC values against clinical isolates with known resistance mutations .

Advanced: How should researchers address discrepancies in bioactivity data across independent studies?

Answer:

- Meta-Analysis: Pool datasets using random-effects models, adjusting for variables like solvent (DMSO vs. saline) or cell lines.

- Dose-Response Validation: Repeat assays with standardized protocols (e.g., CLSI guidelines) and include positive controls (e.g., ciprofloxacin for antimicrobial studies) .

Advanced: What strategies optimize structure-activity relationships (SAR) for derivatives?

Answer:

- Scaffold Modification: Introduce substituents (e.g., halogens at the isopropylphenyl group) via Suzuki-Miyaura cross-coupling.

- Bioisosteric Replacement: Replace the isoxazole with oxazole or thiazole rings; compare IC₅₀ values in cytotoxicity assays.

- 3D-QSAR Modeling: Use CoMFA/CoMSIA to correlate electrostatic/hydrophobic fields with activity .

Advanced: What crystallographic challenges arise when analyzing this compound, and how are they mitigated?

Answer:

- Disorder Handling: Partial occupancy modeling in SHELXL for flexible isopropyl groups.

- Twinned Crystals: Apply twin refinement (HKLF5 format) and validate with R₁/Rw convergence metrics.

- Low Resolution: Use synchrotron radiation (λ = 0.7–1.0 Å) for weakly diffracting crystals .

Advanced: How can solubility limitations in aqueous buffers be overcome for in vivo studies?

Answer:

- Co-Solvent Systems: Use PEG-400 or cyclodextrin-based formulations.

- Prodrug Design: Introduce phosphate esters at the carboxamide group, cleaved in vivo by phosphatases.

- Nanoencapsulation: Load into PLGA nanoparticles (70–100 nm) for sustained release .

Advanced: What protocols assess the compound’s stability under physiological conditions?

Answer:

- Forced Degradation: Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (plasma) at 37°C; monitor degradation via HPLC.

- Light Stability: Conduct ICH Q1B photostability testing (1.2 million lux hours).

- Metabolic Stability: Incubate with liver microsomes; quantify parent compound via LC-MS/MS .

Advanced: How is target specificity validated in complex biological systems?

Answer:

- CRISPR Knockdown: Silence putative targets (e.g., COX-2) in cell lines; assess compound activity loss via Western blot.

- Thermal Proteome Profiling (TPP): Monitor protein melting shifts in lysates treated with the compound.

- SPR Biosensing: Measure real-time binding kinetics to immobilized receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.